3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
The compound “3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical with the CAS Number: 912771-84-7. It has a molecular weight of 309.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClF3N3O2/c12-7-8 (10 (19)20)17-18-6 (11 (13,14)15)3-5 (4-1-2-4)16-9 (7)18/h4-6,16H,1-3H2, (H,19,20) and the InChI key is YVHBDEDCNAKORF-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
One area of application involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which has been explored for the development of novel compounds with potential biological activities. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 3,5-diamino-4-phenylazo-pyrazoles through reactions with acetylacetone, ethyl acetoacetate, and methyl acrylate under various conditions has been reported. These derivatives are prepared to explore their potential applications in medicinal chemistry due to their structural similarity to biologically active compounds (Elnagdi et al., 1975).
Regioselective Synthesis
Research also focuses on regioselective synthesis methods, such as the development of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in synthetic chemistry. These methods enable the targeted modification of the pyrazolo[1,5-a]pyrimidine framework, which is crucial for the design of compounds with specific biological or chemical properties (Drev et al., 2014).
Novel Synthetic Methods
Further studies have introduced novel synthetic methods for polysubstituted 3-pyrazolidinones, including pyrazolo[1,5-c]pyrimidine derivatives. These synthetic approaches are significant for generating compounds with a broad range of functional groups, which could be instrumental in drug discovery and development processes (Grošelj & Svete, 2015).
Potential Biological Activities
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives have also been a focus, with studies investigating their inhibitory effects on cancer cell proliferation. Such research underscores the potential therapeutic applications of these compounds in the treatment of various cancers, highlighting the importance of structural modification in enhancing biological efficacy (Liu et al., 2016).
properties
IUPAC Name |
3-chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h4-6,16H,1-3H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBDEDCNAKORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N3C(=C(C(=N3)C(=O)O)Cl)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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